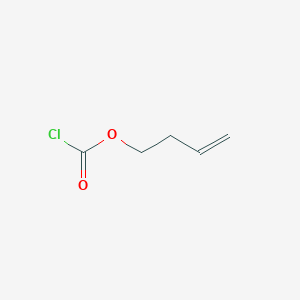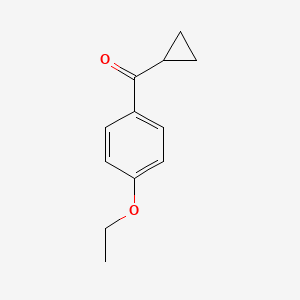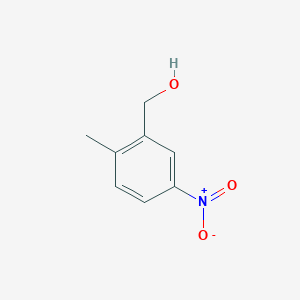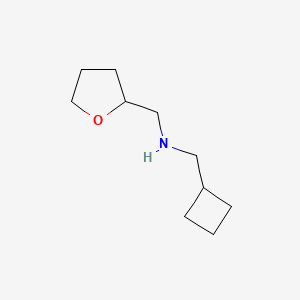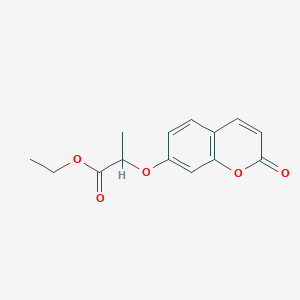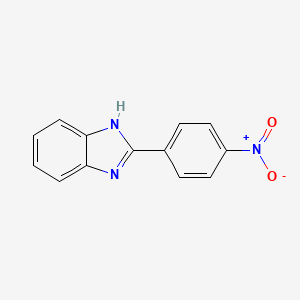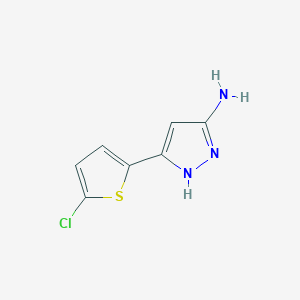
4-(4-Methylphenyl)-2-phenylphthalazin-1-one
Vue d'ensemble
Description
4-(4-Methylphenyl)-2-phenylphthalazin-1-one, also known as PPD or phthalazinone, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immunity.
Effets Biochimiques Et Physiologiques
4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals, thereby reducing oxidative stress. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has also been found to exhibit cytotoxic effects against various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-Methylphenyl)-2-phenylphthalazin-1-one in laboratory experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for analytical chemistry. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one also exhibits various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
However, there are also some limitations associated with the use of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one in laboratory experiments. One of the main limitations is its potential toxicity. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, 4-(4-Methylphenyl)-2-phenylphthalazin-1-one may exhibit non-specific binding to certain proteins, which may affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. One area of focus is the development of new drugs based on the anti-inflammatory and antioxidant properties of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. Another area of focus is the development of new fluorescent probes for the detection of metal ions, based on the structure of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one and its potential toxicity, in order to optimize its use in laboratory experiments.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been its use as a fluorescent probe for the detection of metal ions. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for analytical chemistry.
4-(4-Methylphenyl)-2-phenylphthalazin-1-one has also been studied for its potential use in the development of new drugs. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-phenylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21(24)23(22-20)17-7-3-2-4-8-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTVLLOUYLFHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392761 | |
| Record name | ST072007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-phenylphthalazin-1-one | |
CAS RN |
57709-75-8 | |
| Record name | ST072007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





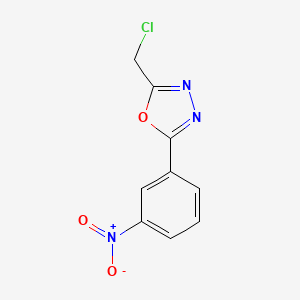
![3-[4-(Trifluoromethyl)phenyl]pentanedioic acid](/img/structure/B1608258.png)
